Fluticasone Dimer Impurity

Descripción general

Descripción

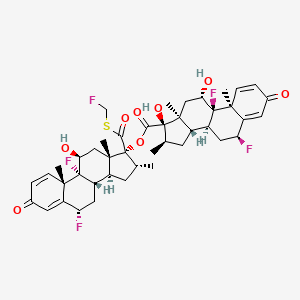

Fluticasone Dimer Impurity is a dimeric impurity of Fluticasone Propionate, a corticosteroid with high receptor affinity and topical activity . Fluticasone Propionate is widely used in the treatment of allergic rhinitis, asthma, and dermatitis . The dimer impurity is formed during the synthesis and storage of Fluticasone Propionate and is of interest in pharmaceutical research due to its potential impact on the efficacy and safety of the drug .

Métodos De Preparación

The synthesis of Fluticasone Dimer Impurity involves several steps. Initially, Flumethasone is used as a raw material to synthesize a compound I. This compound is then reacted with a sulfur reagent, followed by post-treatment and purification using a silica gel column to obtain an impurity EP-ZB . The compound I is also reacted with an acylation reagent to generate a compound II, which is then condensed with impurity EP-ZB to form compound IV . Further reactions with sulfur reagents and catalysts lead to the formation of the final dimer impurity .

Análisis De Reacciones Químicas

Fluticasone Dimer Impurity undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: Involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Aplicaciones Científicas De Investigación

Fluticasone Dimer Impurity is primarily used in pharmaceutical research to study the stability, efficacy, and safety of Fluticasone Propionate formulations . It is also used in the development and validation of analytical methods for impurity profiling in drug products . Additionally, the impurity is of interest in the study of drug metabolism and degradation pathways .

Mecanismo De Acción

Comparación Con Compuestos Similares

Fluticasone Dimer Impurity is unique due to its formation during the synthesis and storage of Fluticasone Propionate . Similar compounds include:

Fluticasone Furoate EP Impurity K: Another impurity formed during the synthesis of Fluticasone Furoate.

Fluticasone Propionate EP Impurity G: A related impurity formed during the synthesis of Fluticasone Propionate.

These impurities share similar chemical structures and formation pathways but differ in their specific chemical properties and potential impacts on drug efficacy and safety .

Actividad Biológica

Fluticasone Dimer Impurity, specifically known as Fluticasone EP Impurity G (CAS 220589-37-7), is a dimeric impurity derived from Fluticasone Propionate, a widely used corticosteroid in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Understanding the biological activity of this impurity is critical for assessing its safety and efficacy in pharmaceutical formulations.

| Property | Value |

|---|---|

| Molecular Formula | C₄₃H₅₁F₅O₈S |

| Molecular Weight | 822.92 g/mol |

| Melting Point | >195°C (decomposes) |

| Solubility | Slightly soluble in DMSO and methanol (heated) |

| Appearance | Off-white to pale beige solid |

Synthesis and Purification

The synthesis of this compound involves complex chemical processes that often yield various impurities. The method typically includes the reaction of flumethasone with sulfur reagents, followed by purification steps using silica gel columns to isolate specific impurities like EP-ZB and EP-ZG, which are essential for quality control in pharmaceutical applications .

Fluticasone Propionate, and by extension its dimeric impurities, exert their effects primarily through glucocorticoid receptor activation. This leads to a reduction in inflammation and modulation of immune responses. While the biological activity of this compound itself is less studied, it is presumed to retain some degree of activity due to its structural similarity to the parent compound.

Pharmacological Studies

- Receptor Binding Affinity : Studies indicate that dimeric impurities may have altered binding affinities compared to their monomeric counterparts. For instance, research using NMR spectroscopy has demonstrated that dimeric species can exhibit different diffusion coefficients than monomers, which may influence their pharmacokinetics and pharmacodynamics .

- Toxicological Assessments : Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies suggest that while the dimer may exhibit some corticosteroid-like activities, its safety margins need thorough investigation due to potential adverse effects associated with impurities in pharmaceutical products .

Clinical Implications

A case study published in a pharmaceutical journal highlighted the implications of impurity profiles on therapeutic outcomes. In patients treated with formulations containing Fluticasone Propionate, variations in impurity levels were correlated with therapeutic efficacy and incidence of side effects. The presence of dimeric impurities was noted to potentially contribute to increased systemic exposure, raising concerns regarding their impact on patient safety .

Research Findings

Recent findings emphasize the need for rigorous impurity profiling in drug formulations:

- NMR Spectroscopy : Utilized for characterizing impurities at low concentrations (0.1 mole%), allowing for detailed analysis of both monomeric and dimeric forms .

- Regulatory Standards : The European Pharmacopoeia and United States Pharmacopoeia outline stringent limits on acceptable impurity levels in active pharmaceutical ingredients, including Fluticasone Propionate, highlighting the importance of monitoring dimeric forms .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Fluticasone Dimer Impurity in drug formulations?

High-performance liquid chromatography (HPLC) with UV detection at 239 nm is a standard method, as demonstrated by chromatographic separation of Fluticasone Dimer from related compounds like Fluticasone Acetate and Fluticasone Propionate . Method validation should follow ICH Q2(R2) guidelines, including specificity, linearity, and precision, particularly when spiking impurities to confirm assay robustness . For example, system suitability criteria require a resolution ≥1.5 between critical pairs (e.g., Fluticasone Dimer and Fluticasone Propionate) .

Q. How does this compound form during synthesis, and what structural features distinguish it from the parent compound?

Dimer impurities typically arise from side reactions during synthesis, such as incomplete esterification or cross-linking of intermediates. Fluticasone Dimer (CAS 220589-37-7) is structurally characterized as a thioester-linked dimer, distinct from monomeric Fluticasone Propionate due to its higher molecular weight (e.g., 982.99 g/mol for Tenofovir Dimer analogs) . Structural elucidation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) is critical to confirm dimerization sites .

Q. What regulatory limits apply to this compound in pharmaceutical products?

The European Pharmacopoeia specifies a maximum limit of 0.2% for individual unspecified impurities and 1.2% for total impurities in Fluticasone Propionate formulations . For dimer-specific impurities, process optimization studies (e.g., ion-pair HPLC-MS) are required to ensure levels remain below thresholds defined by genotoxic risk assessments .

Q. How can batch-to-batch variability in dimer impurity levels be minimized during peptide synthesis?

Rigorous quality control (QC) protocols, including HPLC purity analysis (>98%) and MS characterization, are essential. For sensitive assays, additional QC parameters (e.g., peptide content, TFA removal <1%) may be requested to reduce variability . Process improvements, such as optimizing reaction stoichiometry or purification steps, are also effective .

Advanced Research Questions

Q. What experimental strategies resolve conflicting data between HPLC and MS when quantifying this compound?

Discrepancies often arise from matrix interference or ionization inefficiency in MS. To resolve this:

- Cross-validate methods using spiked samples with known impurity concentrations .

- Employ orthogonal techniques like HPTLC for forced degradation studies to confirm impurity behavior under stress conditions (e.g., oxidation, hydrolysis) .

- Use ion-pair HPLC-MS to reconcile retention time and mass spectral data .

Q. How should mutagenic potential of this compound be assessed to comply with ICH M7 guidelines?

Follow a tiered approach:

- Step 1: Conduct bacterial reverse mutation assays (Ames test). A positive result necessitates further in vivo genotoxicity testing .

- Step 2: If mutagenicity is confirmed, establish a compound-specific acceptable intake (AI) using linear extrapolation models (e.g., ≤1.5 μg/day for lifetime exposure) .

- Step 3: Implement process controls (e.g., purification steps) to reduce dimer levels below the AI threshold .

Q. What experimental design principles optimize forced degradation studies for this compound?

- Stress Conditions: Expose the drug substance to acid/base hydrolysis (0.1–1M HCl/NaOH), oxidative stress (3% H₂O₂), and thermal degradation (40–80°C) .

- Analytical Endpoints: Monitor degradation kinetics via validated HPLC methods and characterize new impurities using LC-MS/MS .

- Data Interpretation: Use degradation pathways to infer dimer stability and refine storage conditions (e.g., pH control to prevent hydrolysis) .

Q. How can computational modeling predict the formation of this compound during scale-up synthesis?

- Quantum Mechanics (QM): Model reaction pathways to identify energy barriers for dimerization vs. monomer formation.

- Process Analytical Technology (PAT): Integrate real-time HPLC monitoring to adjust reaction parameters (e.g., temperature, catalyst concentration) .

- Risk Assessment Tools: Apply failure mode and effects analysis (FMEA) to prioritize critical process parameters affecting impurity levels .

Q. Methodological Notes

- Analytical Validation: Always include system suitability tests (e.g., resolution, tailing factor) and robustness studies (e.g., pH, flow rate variations) per ICH guidelines .

- Structural Confirmation: Combine MS/MS fragmentation patterns with NMR (e.g., ¹H, ¹³C) to unambiguously assign dimer structures .

- Regulatory Alignment: Cross-reference pharmacopeial standards (e.g., USP, EP) and FDA guidance on mutagenic impurities to design compliant studies .

Propiedades

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51F5O8S/c1-20-11-24-26-15-30(45)28-13-22(49)7-9-36(28,3)40(26,47)32(51)17-38(24,5)42(20,55)34(53)56-43(35(54)57-19-44)21(2)12-25-27-16-31(46)29-14-23(50)8-10-37(29,4)41(27,48)33(52)18-39(25,43)6/h7-10,13-14,20-21,24-27,30-33,51-52,55H,11-12,15-19H2,1-6H3/t20-,21-,24+,25+,26+,27+,30+,31+,32+,33+,36+,37+,38+,39+,40+,41+,42+,43+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZKCEBOBPLPHH-AMISWYLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OC5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)C(=O)SCF)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O[C@@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6C[C@@H](C8=CC(=O)C=C[C@@]87C)F)F)O)C)C)C(=O)SCF)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51F5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220589-37-7 | |

| Record name | 6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl 6alpha,9-difluoro-11beta,17-dihydroxy-16alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220589377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluticasone Propionate EP Impurity G | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.,9-DIFLUORO-17-(((FLUOROMETHYL)SULFANYL)CARBONYL)-11.BETA.-HYDROXY-16.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIEN-17.ALPHA.-YL 6.ALPHA.,9-DIFLUORO-11.BETA.,17-DIHYDROXY-16.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIENE-17.BETA.-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V165RFB9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.